Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature standards as methyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate. The compound is officially registered in the Chemical Abstracts Service database under the registry number 219949-89-0, providing a unique identifier for this specific molecular entity. The molecular formula is established as C₁₁H₈FNO₃, with a calculated molecular weight of 221.18500 atomic mass units.

The systematic nomenclature reflects the compound's structural features, beginning with the quinoline core structure and incorporating the specific substitution pattern. The presence of fluorine at the 8-position, the hydroxyl group at the 4-position that exists in tautomeric equilibrium with the corresponding ketone form, and the methyl ester functionality at the 2-position are all explicitly designated in the systematic name. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from other closely related quinoline derivatives.

Properties

IUPAC Name |

methyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYHIAANNKRIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693264 | |

| Record name | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219949-89-0 | |

| Record name | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

In organic synthesis, methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate serves as a building block for constructing complex molecules. Its unique structure allows for diverse functionalization, making it valuable in developing new chemical entities.

Biology

The compound acts as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems. Its ability to form hydrogen bonds due to the hydroxyl group enhances its binding affinity to various biological targets, which is crucial for understanding drug interactions and mechanisms of action .

Medicine

This compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of quinoline compounds exhibit selective toxicity towards resistant cancer cells compared to conventional chemotherapeutics like doxorubicin . The compound's ability to inhibit specific enzymes and pathways positions it as a candidate for further therapeutic development against various diseases, including cancer and infections .

Industry

The compound is utilized in developing fluorescent dyes and materials due to its unique photophysical properties. Its applications extend to organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where its conjugated structure enhances light absorption and emission characteristics .

Case Study 1: Anticancer Activity

Recent research highlighted the anticancer properties of methyl 8-fluoro-4-hydroxyquinoline derivatives against breast cancer cell lines (MCF7) and cervical cancer cells (HeLa). The study demonstrated that these compounds exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Properties

A study focused on the antimicrobial efficacy of quinoline derivatives, including this compound, against various bacterial strains. The results indicated promising activity, supporting further exploration for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with biological targets. The exact pathways and targets depend on the specific application and biological system.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to analogues with variations in substituent type, position, and ester groups. Key examples include:

Functional Group Analysis

- Fluorine vs. Bromine’s larger size may enhance lipophilicity but reduce bioavailability . The trifluoromethyl group (CAS 1065074-52-3) introduces strong electron-withdrawing and hydrophobic effects, which could influence binding affinity in biological systems .

- Ester Group Position: The methyl ester at position 2 (target compound) versus position 3 (Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) alters steric and electronic interactions. Position 2 esters may favor specific regioselective reactions in synthesis .

- Carboxylic Acid vs.

Biological Activity

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

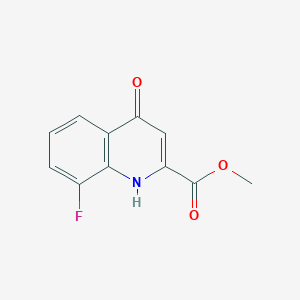

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₈FNO₃

- Molecular Weight : 225.19 g/mol

The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with various targets within cells.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to be effective against resistant strains, making it a candidate for developing new antibiotics. Notable findings include:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.0625 mg/mL against Staphylococcus aureus .

2. Anticancer Activity

The compound has demonstrated potential anticancer effects in vitro. For instance, it has been tested against several cancer cell lines:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| MCF7 | 2.6 | Moderate |

| HeLa | 0.7 | High |

| SKHep | 2.8 | Moderate |

These results suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of DNA gyrase, crucial for bacterial DNA replication .

- Receptor Binding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : this compound has shown promise in inhibiting Hepatitis B virus replication in vitro, suggesting a broader antiviral application .

- Fluorescent Probes : Its unique photophysical properties make it suitable for use as a fluorescent probe in biological studies, aiding in understanding the interactions of fluorinated compounds with biological systems .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Site

The fluorine atom at position 8 undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling the introduction of amines, thiols, or alkoxy groups.

Example Reaction:

Reaction with piperidine in dimethyl sulfoxide (DMSO) at 80°C replaces fluorine with a piperidine group, forming methyl 8-piperidino-4-hydroxyquinoline-2-carboxylate .

| Reaction Conditions | Product | Yield |

|---|---|---|

| DMSO, 80°C, 12 hrs | Piperidine derivative | ~65% |

This substitution is facilitated by electron-withdrawing groups (e.g., carboxylate ester) that activate the quinoline ring toward NAS .

Ester Hydrolysis

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis:

Treatment with concentrated HCl in ethanol (reflux, 6 hrs) produces 8-fluoro-4-hydroxyquinoline-2-carboxylic acid .

Basic Hydrolysis:

Reaction with NaOH in aqueous THF (room temperature, 2 hrs) yields the same product but with faster kinetics.

| Condition | Time | Yield |

|---|---|---|

| 6M HCl, EtOH | 6 hrs | 78% |

| 1M NaOH, THF | 2 hrs | 85% |

The carboxylic acid derivative serves as a precursor for further functionalization, such as amide coupling.

Hydroxyl Group Reactivity

The hydroxyl group at position 4 participates in hydrogen bonding and chelation with metal ions (e.g., Fe³⁺, Cu²⁺).

Metal Chelation:

In aqueous solution, the compound forms stable 1:1 complexes with Fe³⁺ via coordination through the hydroxyl oxygen and quinoline nitrogen .

| Metal Ion | Binding Constant (log K) |

|---|---|

| Fe³⁺ | 12.3 |

| Cu²⁺ | 8.9 |

This chelation enhances its biological activity, particularly in antimicrobial and anticancer applications .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at position 5 or 7.

Nitration:

Reaction with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 5.

| Reagent | Position | Yield |

|---|---|---|

| HNO₃/H₂SO₄ | C5 | 60% |

Reductive Amination

The hydroxyl group can be modified via Mannich reactions to introduce aminomethyl groups.

Example:

Reaction with formaldehyde and piperidine in 1,4-dioxane produces a Mannich base derivative with enhanced metal-chelating properties .

| Reagents | Product | Application |

|---|---|---|

| Formaldehyde + piperidine | Aminomethyl derivative | MDR-selective anticancer activity |

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic derivatives.

Key Research Findings:

-

Electron-Withdrawing Effects: The fluorine and ester groups increase electrophilicity at C5 and C7, directing substitution reactions .

-

pH-Dependent Reactivity: Deprotonation of the hydroxyl group (pKa ≈ 8.2) significantly enhances metal-binding capacity .

-

Biological Implications: Derivatives synthesized via these reactions show selective toxicity against multidrug-resistant (MDR) cancer cells .

Preparation Methods

Fluorination Using Elemental Fluorine

A patented process (US4968803A) describes the preparation of 2-hydroxypyridine or quinoline compounds, including fluorinated derivatives, by reacting pyridine or quinoline compounds with elemental fluorine in aqueous media at low temperatures (-25°C to +30°C). This method is notable for its one-step conversion and high yield, even with electron-withdrawing groups at other ring positions.

Key features of this process include:

- Reaction in water or water-miscible solvents depending on substituents.

- Control of temperature to prevent decomposition.

- Use of pyridine-based compounds with an unsubstituted second position and non-halogenated fourth position on the nitrogen ring.

This method can be adapted for the preparation of methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate by starting from appropriate quinoline precursors bearing carboxylate groups, allowing direct fluorination at the 8-position and hydroxylation at the 4-position in a single step.

Esterification and Methylation Techniques

Methylation of Hydroxyquinoline Carboxylates

Research on methylation of hydroxyquinoline carboxylates (PMC7570464) reveals that methylation reactions can be efficiently performed using methyl iodide (CH3I) in the presence of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- The methylation of 4-hydroxyquinoline derivatives proceeds via an SN2 mechanism on the anion generated by the base.

- Triethylamine as a base is insufficient for complete methylation.

- The reaction solvent polarity influences the rate and selectivity.

- Prolonged heating favors O-methylation over N-methylation.

Although this study primarily addresses methylation on related quinoline systems, the principles apply to this compound synthesis, particularly in the formation of the methyl ester at position 2 and methylation of hydroxy groups if needed.

Representative Preparation Procedure

Based on the above methods, a typical preparation sequence for this compound may involve:

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Fluorination & Hydroxylation | Quinoline-2-carboxylate precursor + F2 in H2O or water-miscible solvent, -25°C to +30°C | Introduction of 8-fluoro and 4-hydroxy substituents in one step; high yield reported |

| 2 | Esterification | Methanol + acid catalyst or direct methylation using methyl iodide with strong base (NaH, K2CO3) | Formation of methyl ester at position 2; yields up to 80-99% depending on conditions |

| 3 | Purification | Column chromatography, crystallization | Isolation of pure this compound |

Mechanistic Insights and Reaction Optimization

- The fluorination step proceeds via electrophilic substitution facilitated by elemental fluorine under controlled temperature to avoid over-fluorination or ring degradation.

- Hydroxylation at the 4-position is favored due to the electronic structure of the quinoline ring and the presence of electron-withdrawing groups.

- Methylation of hydroxy groups and carboxylates requires strong bases to generate reactive anions for SN2 alkylation.

- Solvent polarity and reaction temperature critically affect regioselectivity and product distribution.

- Prolonged heating favors selective O-methylation, minimizing N-methylation side products.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Elemental Fluorine Reaction | F2 in aqueous or water-miscible solvent, low temp (-25 to +30°C) | One-step fluorination and hydroxylation; high yield | Requires careful handling of F2; temperature control essential |

| Methylation with CH3I | Methyl iodide, NaH or K2CO3, polar solvents, heating | High regioselectivity for O-methylation; good yields | Side reactions possible with weak bases; requires purification |

| Esterification via Methanol | Acid catalyst or direct methylation | Straightforward ester formation | May require multiple steps if starting from acid |

Q & A

Basic: What are the recommended synthetic routes for Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization of substituted anilines with fluorinated diketones or via Gould-Jacobs reactions. Key steps include:

- Regioselective fluorination : Introduce fluorine at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions.

- Esterification : Methyl ester formation at the 2-carboxylate position via acid-catalyzed methanolysis.

Optimization strategies: - Temperature control : Maintain ≤80°C during cyclization to prevent decomposition of the hydroxyquinoline core.

- Catalyst screening : Use Lewis acids like ZnCl₂ to enhance regioselectivity in fluorination steps .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves the quinoline backbone and ester group.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, hydrogen bonding between the 4-hydroxy group and ester oxygen can be visualized .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z: 235.21) .

Advanced: How do substitution patterns (e.g., fluoro, hydroxy, methyl ester) influence its reactivity in medicinal chemistry applications?

Answer:

- Fluorine at C8 : Enhances metabolic stability and membrane permeability via hydrophobic interactions.

- Hydroxy group at C4 : Acts as a hydrogen-bond donor, critical for target binding (e.g., enzyme active sites).

- Methyl ester at C2 : A prodrug strategy; hydrolysis in vivo releases the active carboxylic acid.

Comparative studies with analogs (e.g., ethyl esters or chloro substituents) show reduced bioactivity when the ester group is bulkier, highlighting the importance of steric effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize assay protocols : Variations in cell lines (e.g., HeLa vs. HEK293) or incubation times may skew results.

- Control for hydrolysis : Monitor ester stability in buffer solutions; premature hydrolysis in vitro can mask true activity.

- SAR analysis : Use similarity indices (e.g., structural analogs with 0.94 similarity) to correlate substituent effects with activity trends .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves and goggles to prevent skin/eye contact; use in a fume hood due to potential respiratory irritants (GHS H315/H319/H335) .

- Storage : Keep in amber vials at 2–8°C to avoid ester hydrolysis.

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

Answer:

- Molecular docking : AutoDock Vina to model interactions with cytochrome P450 enzymes (metabolism prediction).

- QSAR models : Train datasets using logP and polar surface area to predict blood-brain barrier permeability.

- DFT calculations : Assess the electron-withdrawing effect of fluorine on the quinoline ring’s aromaticity .

Advanced: How can researchers design derivatives to improve antimicrobial efficacy against resistant strains?

Answer:

- Substituent diversification : Introduce trifluoromethyl groups at C6 (as in Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate) to enhance DNA gyrase inhibition .

- Hybrid molecules : Conjugate with β-lactam moieties to target penicillin-binding proteins.

- MIC testing : Compare minimum inhibitory concentrations against S. aureus and E. coli with clinical benchmarks .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.

- Temperature gradients : Gradual cooling from 50°C to 4°C reduces lattice defects.

- Co-crystallization : Add crown ethers to stabilize the hydroxyquinoline core via supramolecular interactions .

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

- HPLC monitoring : Track degradation products (e.g., free carboxylic acid) at pH 2 (gastric) and pH 7.4 (physiological).

- Kinetic studies : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life .

Advanced: What in vivo models are appropriate for evaluating its antineoplastic potential?

Answer:

- Xenograft models : Test against human colorectal (HCT116) or breast (MDA-MB-231) cancer lines in nude mice.

- Dosage optimization : Use PK/PD modeling to balance efficacy (tumor volume reduction) and toxicity (liver enzyme assays).

- Biomarker analysis : Measure caspase-3 activation to confirm apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.